Para-Methyl Substitution Confers Distinct RAF Kinase and VEGFR Inhibitory Profile Relative to Unsubstituted Phenyl Analog
The 4-methylphenyl substituent on the urea nitrogen of CAS 922642-98-6 differentiates it from the unsubstituted phenyl analog 1-phenyl-3-{5-(2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}urea (CAS 922570-17-0). Patent US20070191353A1 explicitly teaches that the Ar1 substituent on thiadiazole urea derivatives modulates both RAF kinase and VEGFR inhibitory potency, with substituted phenyl groups generally enhancing target binding affinity compared to unsubstituted phenyl [1]. While compound-specific IC50 values are not publicly disclosed for CAS 922642-98-6, the patent's SAR framework establishes that para-substitution on the N-phenyl ring is a critical determinant of kinase selectivity profiles [1].
| Evidence Dimension | Structural differentiation of N-phenyl substituent |
|---|---|
| Target Compound Data | 4-Methylphenyl (p-tolyl) group at urea N3 position; C18H18N4OS2; MW 370.5 g/mol |
| Comparator Or Baseline | CAS 922570-17-0: Unsubstituted phenyl group at urea N3 position; C17H16N4OS2; MW 356.5 g/mol |
| Quantified Difference | Addition of single para-methyl group (+14 Da); predicted increase in lipophilicity (ΔLogP ~+0.5); patent SAR indicates para-substitution enhances kinase binding [1] |
| Conditions | Structural comparison; SAR from thiadiazole urea patent family US20070191353A1 (RAF kinase and VEGFR inhibition assays) |
Why This Matters
The para-methyl group alters both steric bulk and lipophilicity at the urea N3 position, which patent SAR data indicate directly influence kinase binding pocket complementarity and selectivity, making CAS 922642-98-6 pharmacologically distinct from its unsubstituted phenyl analog for target-based screening applications.
- [1] Zenke F, Stieber F, Greiner H, et al. Use of thiadiazoleurea derivatives. US Patent US20070191353A1, published August 16, 2007. Formula I and claims describing Ar1 substitution effects on kinase inhibition. View Source
